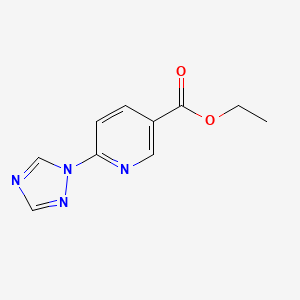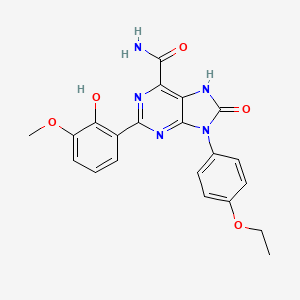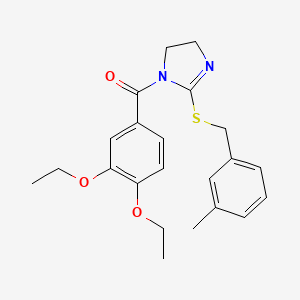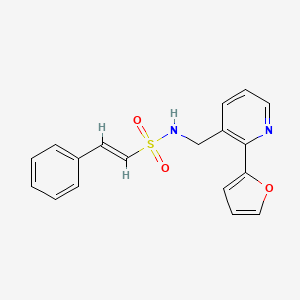![molecular formula C18H16N4O5 B2919742 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034521-10-1](/img/structure/B2919742.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including cyclization and cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques, such as 1H and 13C NMR, and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and functional groups. These properties could include things like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Compounds with structural motifs similar to the queried chemical, including benzodioxines and oxadiazoles, have been synthesized through various chemical reactions, emphasizing the versatility and reactivity of these frameworks. For example, novel synthesis routes have been developed for dibenzoxepinone derivatives, showing significant biological activities, including anti-inflammatory and analgesic properties (Hamer et al., 1996). Additionally, gold-catalyzed cycloaddition reactions involving ynamides and oxadiazoles have been explored, leading to the formation of highly functionalized aminoimidazoles, showcasing the compound's potential in synthetic organic chemistry (Xu et al., 2017).
Biological Activities and Potential Applications
Anticancer Activity : Research on compounds containing benzodioxine and oxadiazole structures has demonstrated potential anticancer activities. For instance, certain dibenzoxepinone derivatives have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, with potent topical anti-inflammatory activity, which could be relevant in cancer therapy (Lee et al., 1992). This suggests the potential of the queried compound in anticancer research.
Potential as Serotonin Receptor Antagonists : Derivatives of benzoxazine, a related structure, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic application in disorders related to serotonin dysregulation (Kuroita et al., 1996).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target(s), which are yet to be identified.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c23-18(11-2-1-3-13-16(11)25-7-6-24-13)19-9-15-20-17(22-27-15)12-8-14(26-21-12)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHXQUGEELUEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)


![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)


![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)